molecular formula C14H12O6 B3911959 4-methyl-2-oxo-2H-chromene-5,7-diyl diacetate CAS No. 66695-25-8

4-methyl-2-oxo-2H-chromene-5,7-diyl diacetate

Cat. No. B3911959
CAS RN: 66695-25-8
M. Wt: 276.24 g/mol
InChI Key: XZMIXWYSAYXQPU-UHFFFAOYSA-N
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Description

“4-methyl-2-oxo-2H-chromene-5,7-diyl diacetate” is a derivative of coumarin . Coumarins and their derivatives have wide applications in diverse areas. They are used in the pharmaceutical industry as precursor reagents in the synthesis of a number of synthetic anticoagulant pharmaceuticals . 4-Methyl coumarin derivatives have previously been used as acetyl-group donors for post-translational modification of proteins via an acetyl–CoA independent mechanism .


Molecular Structure Analysis

In the structures of the two title coumarin derivatives, both the coumarin rings are almost planar . In one of the derivatives, both acetate substituents are significantly rotated out of the coumarin plane to minimize steric repulsions .


Chemical Reactions Analysis

The chemical reactions involving “4-methyl-2-oxo-2H-chromene-5,7-diyl diacetate” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-2-oxo-2H-chromene-5,7-diyl diacetate” are not explicitly mentioned in the available resources .

Mechanism of Action

The mechanism of action of “4-methyl-2-oxo-2H-chromene-5,7-diyl diacetate” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “4-methyl-2-oxo-2H-chromene-5,7-diyl diacetate” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of “4-methyl-2-oxo-2H-chromene-5,7-diyl diacetate” are not explicitly mentioned in the available resources .

properties

IUPAC Name

(5-acetyloxy-4-methyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-7-4-13(17)20-12-6-10(18-8(2)15)5-11(14(7)12)19-9(3)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMIXWYSAYXQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327813
Record name NSC688796
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetyloxy-4-methyl-2-oxochromen-7-yl) acetate

CAS RN

66695-25-8
Record name NSC688796
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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